![molecular formula C6H4N6O B2515982 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one CAS No. 73228-32-7](/img/structure/B2515982.png)
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one, also known as Cyclen, is a macrocyclic ligand that has been extensively studied due to its potential applications in various fields, including biomedical research and drug delivery systems. Cyclen is a cyclic molecule with a central cavity that can accommodate metal ions, making it an excellent chelating agent. Furthermore, we will list future directions for Cyclen research.
Mechanism of Action
The mechanism of action of 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one varies depending on its application. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one-metal complexes can act as contrast agents in MRI by altering the relaxation times of water molecules in tissues. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one-metal complexes can also be used as catalysts for various chemical reactions. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has been studied as a potential anticancer agent due to its ability to target cancer cells selectively. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can bind to DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has low toxicity and is biocompatible, making it an excellent candidate for biomedical applications. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one-metal complexes have been shown to accumulate in tissues, making them potential candidates for MRI contrast agents. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has been shown to have anticancer properties in vitro and in vivo. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can induce apoptosis in cancer cells by disrupting the DNA structure.
Advantages and Limitations for Lab Experiments
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has several advantages for lab experiments, including its ability to form stable complexes with metal ions, low toxicity, and biocompatibility. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can be easily synthesized in high yield and purity. However, 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has some limitations, including its high cost and limited solubility in water.
Future Directions
For 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one research include the development of new synthesis methods to obtain 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one with desired properties, such as size, shape, and stability. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one-metal complexes can be studied for their potential applications in MRI contrast agents, drug delivery systems, and catalysis. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can be further studied as a potential anticancer agent, and its mechanism of action can be elucidated further. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can also be used as a building block for the synthesis of new macrocyclic ligands with potential applications in various fields.
Synthesis Methods
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can be synthesized by several methods, including condensation of ethylenediamine and glyoxal in the presence of sodium acetate, cyclization of N,N'-bis(2-chloroethyl)ethylenediamine with sodium azide, and cyclization of N,N'-bis(2-chloroethyl)ethylenediamine with sodium nitrite. The most commonly used method is the condensation of ethylenediamine and glyoxal, which yields 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one in high yield and purity. The synthesis method is crucial for obtaining 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one with desired properties, such as size, shape, and stability.
Scientific Research Applications
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has been extensively studied for its potential applications in various fields, including biomedical research and drug delivery systems. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can form stable complexes with metal ions, making it an excellent chelating agent. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one-metal complexes have been studied for their potential applications in magnetic resonance imaging (MRI), drug delivery, and catalysis. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has also been studied as a potential anticancer agent due to its ability to target cancer cells selectively.
properties
IUPAC Name |
1,2,4,5,10,11-hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O/c13-6-10-9-5-2-1-4-8-7-3-11(4)12(5)6/h1-3H,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZOSRUDZLXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N3C1=NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis([1,2,4]triazolo)[4,3-b:3',4'-f]pyridazin-1(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.